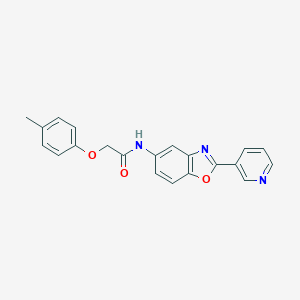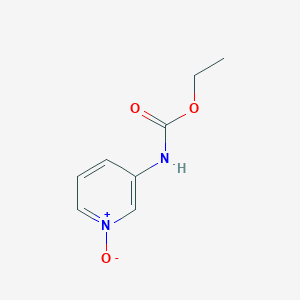
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide, also known as MNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNS is a sulfonamide-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis. N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has also been shown to induce cell cycle arrest in cancer cells. In analytical chemistry, the mechanism of action of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide involves the binding of the analyte to the sulfonamide group, leading to a change in the fluorescence intensity.
Biochemical and Physiological Effects
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been shown to have no significant toxicity in both in vitro and in vivo studies. In cancer cells, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been shown to induce apoptosis and cell cycle arrest. In analytical chemistry, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been shown to have high selectivity and sensitivity for the detection of various analytes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide in lab experiments include its high selectivity and sensitivity for the detection of various analytes, its potential as an anticancer agent, and its low toxicity. The limitations of using N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide in lab experiments include its low solubility in water, which can affect its bioavailability, and its high cost.
Orientations Futures
There are several future directions for the research on N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide. In medicinal chemistry, further studies are needed to investigate the potential of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide as an anticancer agent, including its efficacy in animal models and its mechanism of action in vivo. In material science, further studies are needed to investigate the potential of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide as a fluorescent probe for the detection of various analytes, including biomolecules. In analytical chemistry, further studies are needed to optimize the conditions for the detection of various analytes using N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide, including the pH and temperature.
Méthodes De Synthèse
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide can be synthesized using various methods, including the reaction of 2-naphthylamine with 4-methyl-2-pyridine sulfonyl chloride. Another method involves the reaction of 2-naphthylamine with 4-methyl-2-pyridine sulfinyl chloride, followed by oxidation with hydrogen peroxide. The yield of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide using these methods ranges from 50-90%.
Applications De Recherche Scientifique
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has shown promising results as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. In material science, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been used as a fluorescent probe for the detection of various analytes, including metal ions and amino acids. In analytical chemistry, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been used as a selective and sensitive fluorescent probe for the detection of nitrite ions.
Propriétés
Nom du produit |
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide |
|---|---|
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-8-9-17-16(10-12)18-21(19,20)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,17,18) |
Clé InChI |
FXNYHIFDIJZJPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B239798.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)


![Ethyl 3-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239813.png)
![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)